Jadomycin S

CAS No.:

Cat. No.: VC1853492

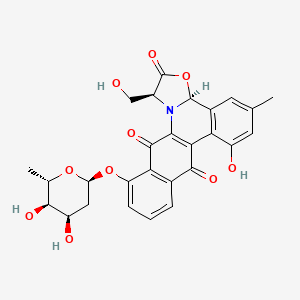

Molecular Formula: C27H25NO10

Molecular Weight: 523.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H25NO10 |

|---|---|

| Molecular Weight | 523.5 g/mol |

| IUPAC Name | (3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione |

| Standard InChI | InChI=1S/C27H25NO10/c1-10-6-13-19(15(30)7-10)21-22(28-14(9-29)27(35)38-26(13)28)25(34)20-12(24(21)33)4-3-5-17(20)37-18-8-16(31)23(32)11(2)36-18/h3-7,11,14,16,18,23,26,29-32H,8-9H2,1-2H3/t11-,14-,16+,18-,23-,26-/m0/s1 |

| Standard InChI Key | YJZPHITXTBWGEN-KMYSFCLLSA-N |

| Isomeric SMILES | C[C@H]1[C@@H]([C@@H](C[C@@H](O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)[C@H]6N4[C@H](C(=O)O6)CO)O)O |

| Canonical SMILES | CC1C(C(CC(O1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C(C=C5O)C)C6N4C(C(=O)O6)CO)O)O |

Introduction

Chemical Structure and Properties

Molecular Structure

Jadomycin S has the molecular formula C27H25NO10 and a molecular weight of 523.5 g/mol . The structure contains a unique 8H-benz[b]oxazolo[3,2-f]-phenanthridine ring system with a carbohydrate component . Like other jadomycins, its distinguishing feature is the oxazolone E-ring formed through incorporation of an amino acid, which in the case of Jadomycin S is serine .

Chemical Nomenclature

Jadomycin S is also known by several systematic chemical names and identifiers, including:

-

(3S,6S)-19-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-11-hydroxy-3-(hydroxymethyl)-9-methyl-5-oxa-2-azapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(13),7(12),8,10,15(20),16,18-heptaene-4,14,21-trione

Physical and Chemical Properties

Jadomycin S possesses characteristics typical of phenanthridine derivatives. While specific solubility data for Jadomycin S isn't directly provided in the search results, similar jadomycins such as Jadomycin B are soluble in organic solvents like DMSO at concentrations of approximately 1 mg/mL . The compound contains multiple functional groups including hydroxy, carbonyl, and ether groups, which contribute to its complex chemical behavior and biological activities.

Biosynthesis of Jadomycin S

Biosynthetic Pathway

The biosynthesis of Jadomycin S, like other jadomycins, follows a complex pathway involving type II polyketide synthase (T2PKS) assembly to generate the angucycline backbone, followed by incorporation of an amino acid to form the distinctive E-ring . Additionally, a dideoxy sugar pathway generates the sugar donor NDP-L-digitoxose, which is then attached to the aglycone .

Key Enzymes and Genes

Several enzymes play critical roles in jadomycin biosynthesis:

-

JadG, an FAD-dependent oxygenase, is implicated in the ring cleavage required for amino acid incorporation

-

JadS, a glycosyltransferase, transfers L-digitoxose to the aglycone structure

The flexibility of JadS with respect to sugar donor acceptance contributes to the potential for generating diverse jadomycin derivatives . In the case of Jadomycin S, the specificity for serine incorporation determines its unique structural features and corresponding biological activities.

Amino Acid Incorporation

A distinguishing feature of Jadomycin S is the incorporation of serine into the oxazolone E-ring. This incorporation is unusual in natural product biosynthesis as it occurs through a chemical rather than enzymatic reaction . The non-enzymatic nature of this step allows for the creation of various jadomycin analogs when the producing organism is cultured in the presence of different amino acids, making the jadomycin scaffold highly versatile for structural diversification .

Antimicrobial Activity

Activity Against Staphylococcal Species

Jadomycin S demonstrates significant antimicrobial activity against several strains of Staphylococcus. According to experimental data, it shows moderate activity against various S. aureus strains with minimum inhibitory concentrations (MICs) of 32 μg/ml against both S. aureus C623 (MRSA) and S. aureus 305 . This level of activity indicates potential usefulness against these clinically important pathogens.

Activity Against Other Bacteria

Particularly noteworthy is Jadomycin S's excellent activity against Staphylococcus epidermidis, with a MIC of 0.5 μg/ml against S. epidermidis C960 (ATCC 14990) . This high potency suggests Jadomycin S could be especially valuable for targeting S. epidermidis infections, which are common in implant-associated and healthcare-associated infections.

Comparison to Standard Antibiotics

Table 1: Comparison of Antimicrobial Activity of Jadomycin S and Selected Reference Compounds

| Compound | MIC (μg/ml) against S. aureus C623 (MRSA) | MIC (μg/ml) against S. aureus 305 | MIC (μg/ml) against S. epidermidis C960 |

|---|---|---|---|

| Jadomycin S | 32 | 32 | 0.5 |

| Jadomycin B | 8 | 4 | 0.5 |

| Jadomycin F | 8 | 4 | 0.5 |

| Vancomycin | 0.5 | 0.5 | 1 |

Anticancer Properties

Cytotoxicity Against Cancer Cell Lines

Jadomycin S has demonstrated significant cytotoxic activity against multiple cancer cell lines. Notably, it was found to be the most potent jadomycin derivative against several cancer cell lines, including HepG2 (human liver cancer), IM-9 (human multiple myeloma), and IM-9/Bcl-2 (a Bcl-2 overexpressing multiple myeloma cell line) . This superior potency compared to other jadomycin derivatives highlights the importance of the serine side chain in determining biological activity.

Induction of Apoptosis

The potency of Jadomycin S against cancer cells correlates with its ability to induce apoptosis . The degree of apoptosis induced by Jadomycin S was found to be greater than that observed with other jadomycin derivatives tested against the same cell lines, suggesting a structure-dependent relationship between the incorporated amino acid and the compound's cytotoxic mechanism.

Activity Against Drug-Resistant Cancer Cells

Like other jadomycins, Jadomycin S retains activity against multidrug-resistant cancer cells . This property is particularly valuable in the context of cancer therapy, where drug resistance remains a significant clinical challenge. The ability to overcome resistance mechanisms makes Jadomycin S a promising candidate for further development as an anticancer agent.

Mechanism of Action

Reactive Oxygen Species Generation

The cytotoxic activity of Jadomycin S, like other jadomycins, involves the generation of reactive oxygen species (ROS) . This mechanism has been demonstrated in both drug-sensitive and drug-resistant breast cancer cell lines, suggesting a common mode of action across different cell types.

Copper-Dependent Activity

Jadomycin cytotoxicity is significantly influenced by copper ions. The addition of CuSO4 enhances both ROS generation and cytotoxicity, while copper chelators like d-penicillamine reduce these effects . This indicates that a Cu(II)-jadomycin reaction is central to the compound's mechanism of action, likely involving the generation of cytosolic superoxide.

Interaction with Cellular Antioxidant Systems

The cellular response to jadomycin-induced oxidative stress involves multiple antioxidant enzyme pathways. Specific inhibitors of superoxide dismutase 1, glutathione S-transferase, and thioredoxin reductase enhance jadomycin-mediated ROS generation and anticancer activity . This suggests that these cellular antioxidant systems normally work to mitigate jadomycin toxicity, and their inhibition could potentially enhance therapeutic efficacy.

Structure-Activity Relationships

Importance of the E-Ring Side Chain

Structure-activity relationship analyses have clearly demonstrated that the side chains of the oxazolone ring, derived from the incorporated amino acids, make a significant impact on the biological activity of jadomycins . In the case of Jadomycin S, the hydroxymethyl group contributed by serine appears to confer optimal properties for activity against certain cancer cell lines.

Comparison with Other Jadomycin Derivatives

Table 2: Comparative Activities of Selected Jadomycin Derivatives

This comparison illustrates how the incorporation of different amino acids results in jadomycin derivatives with varying activity profiles, emphasizing the importance of the E-ring composition in determining biological properties.

Stereochemical Considerations

Future Research Directions

Need for Advanced Pharmacological Studies

While initial studies have provided valuable insights into the biological activities of Jadomycin S, more comprehensive pharmacological evaluation is needed. Studies similar to those conducted with Jadomycin B, which examined pharmacokinetics, toxicity profiles, and in vivo efficacy , would be valuable for advancing Jadomycin S toward potential clinical applications.

Exploring Synthetic Modifications

The jadomycin scaffold offers an ideal platform for structural manipulation . Future research could explore synthetic modifications of Jadomycin S to enhance its drug-like properties, improve its selectivity, or modulate its activity profile. Such studies could lead to the development of optimized derivatives with improved therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume